Product packaging for 1-Methyl-4-(pyridin-2-ylmethyl)piperazine(Cat. No.:)

1-Methyl-4-(pyridin-2-ylmethyl)piperazine

Cat. No.: B13951835
M. Wt: 191.27 g/mol
InChI Key: OQTGVUOABUAUIJ-UHFFFAOYSA-N
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Description

1-Methyl-4-(pyridin-2-ylmethyl)piperazine is a nitrogen-containing heterocyclic compound of high interest in pharmaceutical and chemical research. This compound features a piperazine ring, a privileged scaffold in medicinal chemistry, which is substituted with a methyl group and a pyridinylmethyl moiety. Piperazine and piperidine derivatives are frequently explored as key structural components in the development of bioactive molecules and are known to act as inhibitors for various enzymes and receptors . For instance, similar compounds have been investigated as autotaxin inhibitors for the potential treatment of cancer and other pathophysiological conditions , and as inhibitors of enzymes like Stearoyl-CoA Desaturase . Its molecular structure makes it a valuable building block for constructing compound libraries and for use in structure-activity relationship (SAR) studies. Researchers can utilize this reagent as a synthetic intermediate to develop novel molecules for probing biological pathways or as a precursor for potential therapeutic agents. The compound is intended for research applications in laboratory settings only. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the safety data sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17N3 B13951835 1-Methyl-4-(pyridin-2-ylmethyl)piperazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

1-methyl-4-(pyridin-2-ylmethyl)piperazine

InChI

InChI=1S/C11H17N3/c1-13-6-8-14(9-7-13)10-11-4-2-3-5-12-11/h2-5H,6-10H2,1H3

InChI Key

OQTGVUOABUAUIJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC=N2

Origin of Product

United States

The Foundational Role of Piperazine Heterocycles in Chemical Innovation

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in the field of medicinal chemistry and drug design. researchgate.netnbinno.comnih.gov Its prevalence in a vast number of biologically active compounds underscores its importance as a "privileged scaffold." researchgate.net This significance stems from several key characteristics of the piperazine moiety.

The two nitrogen atoms within the piperazine ring can act as hydrogen bond acceptors and, when protonated, as hydrogen bond donors. This duality allows molecules containing this structure to form strong and specific interactions with biological targets such as enzymes and receptors. mdpi.comencyclopedia.pub Furthermore, the piperazine ring is conformationally flexible, which enables it to adapt to the three-dimensional space of a binding site.

From a synthetic standpoint, the secondary amine functionalities of the piperazine ring offer straightforward handles for chemical modification. This allows for the facile introduction of a wide variety of substituents at the 1 and 4 positions, enabling the systematic exploration of a compound's structure-activity relationship (SAR). nih.gov The ability to readily create libraries of piperazine derivatives makes it an invaluable tool in the iterative process of drug discovery. researchgate.net

The versatility of the piperazine heterocycle is evident in the broad spectrum of therapeutic areas where piperazine-containing drugs have made a significant impact. These include, but are not limited to, treatments for cancer, infectious diseases, and central nervous system disorders. researchgate.netresearchgate.net

The Strategic Importance of Pyridine Substituted Piperazine Motifs

The incorporation of a pyridine (B92270) ring onto a piperazine (B1678402) scaffold creates a structural motif with enhanced and often specific biological activities. This combination leverages the favorable properties of the piperazine ring with the unique electronic and steric characteristics of the pyridine ring. The pyridine ring, an aromatic heterocycle, can engage in various non-covalent interactions, including π-stacking, hydrogen bonding (via the ring nitrogen), and dipole-dipole interactions.

Pyridine-substituted piperazine motifs are particularly prominent in the development of agents targeting the central nervous system (CNS). The pyridine nitrogen can act as a bioisostere for other functional groups, and its basicity can be important for receptor interactions. Furthermore, this motif is found in a variety of other pharmacologically active agents, including kinase inhibitors for cancer therapy and antagonists for various receptors. nih.gov

The synthesis of these motifs is generally well-established, often involving the reaction of a piperazine derivative with a suitably functionalized pyridine, such as a halopyridine or a pyridine aldehyde. This synthetic accessibility further contributes to their widespread investigation in drug discovery programs.

Research Landscape of 1 Methyl 4 Pyridin 2 Ylmethyl Piperazine and Its Analogues

Strategies for Piperazine Core Functionalization

The functionalization of the piperazine ring is a critical aspect of the synthesis of this compound and its analogues. The key is to form a carbon-nitrogen bond between one of the piperazine nitrogens and the methylene (B1212753) carbon of the pyridinylmethyl group. This can be achieved through several reliable methods, including reductive amination, N-alkylation, and nucleophilic substitution reactions.

Reductive Amination Approaches

Reductive amination is a widely employed and efficient method for forming the C-N bond. This approach typically involves the reaction of a secondary amine, such as 1-methylpiperazine (B117243), with an aldehyde, in this case, pyridine-2-carbaldehyde. The reaction proceeds via the in situ formation of an iminium ion, which is then reduced by a suitable reducing agent to yield the final tertiary amine product.

Commonly used reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB), sodium cyanoborohydride (NaBH₃CN), and pyridine-borane complex. sciencemadness.org The choice of reducing agent is often dictated by its selectivity and tolerance to other functional groups present in the reacting molecules. For instance, STAB is a mild and selective reagent that is particularly effective for the reductive amination of aldehydes and ketones. The reaction is typically carried out in aprotic solvents like dichloromethane (B109758) (DCM) or dichloroethane (DCE) at room temperature.

An alternative strategy involves reacting piperazine with pyridine-2-carbaldehyde first, followed by methylation of the second nitrogen atom. Cobalt-based composites have also been studied as catalysts for the reductive amination of aromatic aldehydes in the presence of hydrogen gas, offering high yields of the desired amine products. mdpi.com

Table 1: Conditions for Reductive Amination
Amine ReactantAldehyde/KetoneReducing Agent/CatalystSolventKey Features
1-MethylpiperazinePyridine-2-carbaldehydeSodium Triacetoxyborohydride (STAB)Dichloromethane (DCM)Mild conditions, high selectivity.
PiperazinePyridine-2-carbaldehydePyridine-BoraneMethanolAlternative to cyanoborohydride-based methods. sciencemadness.org
Various AminesAromatic AldehydesCobalt-based composites/H₂MethanolHeterogeneous catalysis, high yields. mdpi.com

N-Alkylation Reactions

N-alkylation represents another fundamental strategy for constructing the target molecule. This method involves the reaction of a piperazine derivative with an alkyl halide. In the context of synthesizing this compound, this would typically involve reacting 1-methylpiperazine with a 2-(halomethyl)pyridine, such as 2-(chloromethyl)pyridine (B1213738) or 2-(bromomethyl)pyridine.

The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or tertiary amines like triethylamine (B128534) (TEA). The choice of solvent can vary, with polar aprotic solvents such as acetonitrile (B52724) (MeCN), dimethylformamide (DMF), or acetone (B3395972) being frequently used. In some cases, the addition of a catalyst like sodium iodide can facilitate the reaction, particularly when using an alkyl chloride. nih.gov

The regioselectivity of N-alkylation can be a consideration when using substituted piperazines or pyridine derivatives. researchgate.net

Nucleophilic Substitution Reactions

Nucleophilic substitution is a versatile method for forming C-N bonds and is closely related to N-alkylation. In this approach, the piperazine nitrogen acts as a nucleophile, attacking an electrophilic carbon and displacing a leaving group. For the synthesis of the target compound, 1-methylpiperazine can be reacted with a pyridinylmethyl derivative bearing a good leaving group, such as a halide or a sulfonate ester (e.g., tosylate or mesylate).

Aromatic nucleophilic substitution (SNA) can also be employed, particularly for the synthesis of analogues where the piperazine ring is attached to a pyridine ring. nih.govnih.gov In such cases, an electron-deficient pyridine ring substituted with a good leaving group (like a halogen) can react with a piperazine. nih.govresearchgate.net For instance, 2-chloropyridine (B119429) derivatives can react with N-methylpiperazine, often under elevated temperatures or with the use of a catalyst, to form the corresponding N-arylpiperazine. nih.gov The reactivity of the pyridine ring is enhanced by the presence of electron-withdrawing groups. researchgate.net

Table 2: Conditions for N-Alkylation and Nucleophilic Substitution
Piperazine DerivativeElectrophileBaseSolventReaction Type
1-Methylpiperazine2-(Chloromethyl)pyridinePotassium CarbonateAcetonitrileN-Alkylation
1-Methylpiperazine2-Chloropyridine derivativeN/A (Amine as base)N-Methylpiperazine (solvent)SNAr nih.gov
PiperazinePentafluoropyridineSodium CarbonateAcetonitrileSNAr researchgate.net

Introduction of the Pyridinylmethyl Moiety

The introduction of the pyridinylmethyl group onto the piperazine core is the central transformation in the synthesis. As detailed in the previous sections, this can be achieved via two primary precursors:

Pyridine-2-carbaldehyde : This precursor is used in reductive amination protocols. The aldehyde group reacts with the secondary amine of the piperazine to form an iminium ion intermediate, which is subsequently reduced to create the desired methylene bridge.

2-(Halomethyl)pyridine : This precursor, where the halogen is typically chlorine or bromine, is employed in N-alkylation or nucleophilic substitution reactions. The piperazine nitrogen attacks the electrophilic methylene carbon, displacing the halide and forming the C-N bond.

The choice between these two strategies can depend on the availability of starting materials, desired reaction conditions, and the presence of other functional groups in the molecule.

Formation of the Methyl Substituent on Piperazine

There are two main strategies regarding the timing of the introduction of the methyl group on the piperazine nitrogen:

Methylation as a separate step : An alternative approach is to first introduce the pyridinylmethyl group onto an unprotected piperazine, followed by methylation of the remaining N-H group. This can be advantageous if, for example, a protecting group strategy is required or if the unprotected piperazine derivative is more readily available. The methylation can be achieved using standard reagents such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base. Alternatively, reductive amination with formaldehyde (B43269) and a reducing agent (like formic acid in the Eschweiler-Clarke reaction) can be used to install the methyl group.

Stereoselective Synthesis and Chiral Induction

The parent compound, this compound, is achiral. However, the synthesis of chiral analogues, which are of significant interest in medicinal chemistry, requires stereoselective methods. Chirality can be introduced by incorporating substituents on the piperazine ring or the methylene bridge.

Strategies for achieving stereoselectivity include:

Use of Chiral Starting Materials : Syntheses can commence from enantiomerically pure substituted piperazines. Methodologies for the preparation of diverse, enantiomerically pure piperazines have been developed, which can then be functionalized to produce the desired chiral analogues. nih.gov

Asymmetric Catalysis : Chiral catalysts can be employed to induce stereoselectivity in one of the key bond-forming steps. For example, asymmetric hydrogenation of a suitable prochiral precursor, such as a pyrazine (B50134) derivative, can provide access to chiral piperazinones, which can be further converted to chiral piperazines. dicp.ac.cnrsc.org Palladium-catalyzed asymmetric hydrogenation has been shown to be effective for producing chiral disubstituted piperazin-2-ones with excellent enantioselectivities. dicp.ac.cnrsc.org Similarly, ruthenium-catalyzed asymmetric hydrogenation can yield chiral pyridine-substituted scaffolds. rsc.org

Biocatalysis : Enzymatic methods offer a powerful approach to stereoselective synthesis. For instance, a chemo-enzymatic approach involving an amine oxidase/ene imine reductase cascade has been used for the asymmetric dearomatization of activated pyridines to prepare substituted piperidines with high stereochemical control. nih.gov Such strategies could potentially be adapted for the synthesis of chiral piperazine analogues.

These stereoselective approaches are crucial for the development of new chemical entities where specific stereoisomers may exhibit desired biological activity.

An in-depth examination of the synthetic methodologies for this compound reveals a landscape of established and evolving chemical strategies. The synthesis of this compound and its analogues is of significant interest, necessitating the development of efficient, scalable, and optimized routes. This article focuses on the advanced synthetic pathways and process optimizations for the target molecule, alongside a detailed look at the preparation of its crucial precursors.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine molecular geometries, energies, and other electronic properties with a good balance of accuracy and computational cost. scispace.com

The first step in most quantum chemical calculations is geometry optimization, which involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For 1-Methyl-4-(pyridin-2-ylmethyl)piperazine, this process would typically reveal the most stable three-dimensional structure.

The piperazine (B1678402) ring is known to adopt a stable chair conformation, similar to cyclohexane, to minimize steric strain. The substituents on the nitrogen atoms can be in either axial or equatorial positions. For the methyl group at the N1 position and the pyridin-2-ylmethyl group at the N4 position, the lowest energy conformation is expected to have the bulkier pyridin-2-ylmethyl group in the equatorial position to reduce steric hindrance.

Conformational analysis would also involve exploring the rotation around the single bonds, particularly the C-N bond connecting the pyridine (B92270) and piperazine rings and the C-C bond of the methylene (B1212753) bridge. This analysis identifies various local minima (conformers) and the energy barriers for interconversion between them.

Table 1: Hypothetical Torsion Angles for a Stable Conformer of this compound This table presents hypothetical, representative data for illustrative purposes, as specific computational studies on this molecule are not publicly available.

Dihedral AngleAtom 1Atom 2Atom 3Atom 4Angle (°)
ω1C(Py)C(Py)C(CH2)N(Pip)178.5
ω2C(Py)C(CH2)N(Pip)C(Pip)-65.0
ω3C(CH2)N(Pip)C(Pip)C(Pip)175.0

Electronic Structure Analysis (HOMO/LUMO Energies)

The electronic properties of a molecule are crucial for understanding its reactivity. DFT calculations are used to determine the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. dergipark.org.tr For N-heterocyclic compounds, the HOMO is often localized on the electron-rich parts of the molecule, such as the nitrogen atoms, while the LUMO is distributed over the aromatic system.

Table 2: Representative Frontier Orbital Energies This table shows typical energy values for similar N-heterocyclic compounds to illustrate the concept.

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structure.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a common approach for calculating the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C). scispace.comresearchgate.net Comparing these theoretical shifts with experimental spectra helps in assigning the signals and confirming the molecular structure. Solvent effects can also be incorporated into these calculations to better match experimental conditions. researchgate.net

Vibrational Frequencies: The calculation of second derivatives of the energy with respect to atomic positions yields harmonic vibrational frequencies, which correspond to the peaks in an infrared (IR) and Raman spectrum. scispace.com These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations of the theoretical level. This allows for a detailed assignment of the experimental vibrational bands to specific molecular motions.

Table 3: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts This table provides a hypothetical comparison to demonstrate the application of computational methods.

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
Pyridine C2159.5158.8
Pyridine C6149.8149.2
Methylene C60.159.5
Piperazine C (α to N-CH₃)55.454.9
Methyl C46.245.8

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles vary with time. nih.govsemanticscholar.org

MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound. By simulating the molecule over a period of time (from nanoseconds to microseconds), it is possible to observe transitions between different conformations. This provides a statistical understanding of the relative populations of different conformers at a given temperature. Enhanced sampling techniques can be employed to accelerate the exploration of the conformational space and overcome high energy barriers. livecomsjournal.orgspringernature.com

The behavior of a molecule can be significantly influenced by its environment, especially in a solvent. MD simulations explicitly model the solvent molecules (e.g., water), allowing for a detailed investigation of solute-solvent interactions. nih.gov This is crucial for understanding the solvation process, including the formation of hydrogen bonds between the nitrogen atoms of the molecule and water.

From the simulation trajectory, thermodynamic properties related to solvation, such as the free energy of solvation, can be calculated. This information is vital for predicting the solubility and partitioning behavior of the compound between different phases (e.g., water and octanol), which are important pharmacokinetic properties. nih.gov The simulations can also reveal how the solvent affects the conformational preferences of the molecule. rsc.org

Analysis of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. For a molecule like this compound, an MEP analysis would be expected to reveal key features:

Negative Potential Regions: The nitrogen atoms of the pyridine ring and the piperazine ring are anticipated to be regions of negative electrostatic potential. These areas, rich in electron density, would be susceptible to electrophilic attack. The nitrogen atom of the pyridine ring, being part of an aromatic system, would likely exhibit a significant negative potential.

Positive Potential Regions: The hydrogen atoms attached to the carbon framework, particularly those on the methyl group and the methylene bridge, would exhibit positive electrostatic potential. These electron-deficient regions are indicative of sites prone to nucleophilic attack.

An illustrative MEP map would typically use a color spectrum to denote the potential, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the stability of a molecule. For this compound, an NBO analysis would likely highlight several key interactions:

Lone Pair Delocalization: The lone pair electrons on the nitrogen atoms of both the piperazine and pyridine rings can delocalize into adjacent anti-bonding orbitals. For instance, the lone pair of the piperazine nitrogen could interact with the σ* anti-bonding orbitals of neighboring C-C or C-H bonds.

π-System Interactions: The π-electrons of the pyridine ring can interact with the σ-bonds of the attached methylene group and piperazine ring, leading to hyperconjugative stabilization.

The strength of these interactions is quantified by the second-order perturbation energy, E(2), which is calculated within the NBO framework. Higher E(2) values indicate stronger interactions and greater stabilization of the molecule. A detailed NBO analysis would provide a quantitative measure of these delocalization effects.

Quantum Chemical Descriptors and Structure-Property Correlations

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its chemical behavior and biological activity. These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. For this compound, relevant quantum chemical descriptors would include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental descriptors. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

These descriptors, once calculated, can be correlated with experimental properties to develop predictive models for the behavior of this and related compounds.

Chemical Reactivity and Derivatization Strategies

Reactions at the Piperazine (B1678402) Nitrogen Atoms

The piperazine ring contains two nitrogen atoms with different reactivity profiles. The N1 nitrogen is a tertiary amine due to methylation, making it a good nucleophile and base, but it cannot undergo reactions that require the loss of a proton, such as acylation. In contrast, the N4 nitrogen is a secondary amine, which is highly reactive and serves as the primary site for derivatization.

Key reactions involving the secondary piperazine nitrogen include:

N-Acylation: This is a common strategy to introduce a variety of functional groups. The secondary amine readily reacts with acylating agents like acid chlorides, anhydrides, and carboxylic acids (in the presence of coupling agents) to form stable amide bonds. For instance, reaction with Boc-protected amino acids can introduce amino acid moieties, a common step in the synthesis of peptide-based compounds. google.com

N-Alkylation: The nucleophilic secondary amine can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones. mdpi.com This allows for the introduction of diverse alkyl and arylalkyl substituents, significantly altering the steric and electronic properties of the molecule.

N-Arylation: Although less common than alkylation, arylation can be achieved under specific conditions, such as Buchwald-Hartwig amination, to connect the piperazine nitrogen directly to an aromatic ring.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which can act as hydrogen bond donors and acceptors, modifying the compound's solubility and receptor-binding characteristics.

The tertiary nitrogen (N1) is generally unreactive to acylation and alkylation under standard conditions. However, its basicity allows it to act as an acid scavenger in reactions involving the N4 nitrogen or to participate in acid-base reactions for salt formation.

Table 1: Representative Reactions at the Piperazine Secondary Nitrogen

Reaction TypeReagent ExampleProduct Type
N-AcylationAcetyl chlorideN-Acetyl derivative
N-AlkylationBenzyl bromideN-Benzyl derivative
Reductive AminationAcetone (B3395972), NaBH(OAc)₃N-Isopropyl derivative
SulfonylationToluene-4-sulfonyl chlorideN-Tosyl derivative

Functionalization of the Pyridine (B92270) Ring

The pyridine ring is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic substitution.

Electrophilic Aromatic Substitution (EAS): Due to the electron-withdrawing nature of the ring nitrogen, pyridine is significantly deactivated towards electrophilic attack compared to benzene (B151609). quimicaorganica.org Reactions require harsh conditions, and substitution preferentially occurs at the C3 and C5 positions (meta to the nitrogen), as the intermediates from attack at these positions are less destabilized. quora.comaklectures.com Common EAS reactions like nitration and halogenation are challenging and often result in low yields. Friedel-Crafts alkylations and acylations are typically not feasible as the Lewis acid catalyst coordinates with the basic nitrogen atom, further deactivating the ring. quimicaorganica.org

Nucleophilic Aromatic Substitution (NAS): The pyridine ring is activated towards nucleophilic attack, particularly at the C2 and C4 positions (ortho and para to the nitrogen). stackexchange.comyoutube.com An attacking nucleophile can form a resonance-stabilized anionic intermediate (a Meisenheimer complex), where the negative charge is delocalized onto the electronegative nitrogen atom. stackexchange.com For 1-Methyl-4-(pyridin-2-ylmethyl)piperazine, the C2 position is already substituted. Therefore, NAS would primarily occur at C4 and C6 if a suitable leaving group (e.g., a halide) is present at these positions. The reactivity can be further enhanced by the introduction of electron-withdrawing groups on the ring, such as a nitro group. For example, the reaction of 2-chloro-3-nitropyridine (B167233) with piperazine proceeds via an SNAr mechanism where the piperazine nitrogen acts as the nucleophile. nih.gov

Formation of Salts and Co-crystals

The presence of multiple basic nitrogen atoms (two in the piperazine ring and one in the pyridine ring) makes this compound a strong base. This property is readily exploited for the formation of pharmaceutically acceptable salts.

Salt Formation: The compound can be easily protonated by reacting it with inorganic or organic acids to form crystalline salts. Hydrochloride salts are very common and are often used to improve the solubility and stability of basic drug compounds. google.com The formation of dihydrochloride (B599025) or trihydrochloride salts is also possible, depending on the stoichiometry and the pKa values of the nitrogen atoms.

Co-crystal Formation: Co-crystals are multi-component crystalline solids formed between a target molecule and a co-former through non-covalent interactions, primarily hydrogen bonding. jddtonline.info The secondary amine (N-H) of the piperazine ring is an excellent hydrogen bond donor, while the pyridine nitrogen and the tertiary piperazine nitrogen are hydrogen bond acceptors. This makes the molecule an ideal candidate for forming co-crystals with pharmaceutically acceptable co-formers, such as dicarboxylic acids (e.g., succinic acid, glutaric acid) or other molecules with hydrogen bond donor/acceptor capabilities. mdpi.comnih.gov Co-crystallization is a key strategy in pharmaceutical sciences to modify physicochemical properties like solubility, dissolution rate, and stability without altering the chemical structure of the active ingredient. nih.gov

Table 2: Potential Salt and Co-crystal Formers

Formation TypePartner Compound ExamplePrimary Interaction
SaltHydrochloric Acid (HCl)Ionic bond (N⁺-Cl⁻)
SaltSulfuric Acid (H₂SO₄)Ionic bond (N⁺-HSO₄⁻)
Co-crystalSuccinic AcidHydrogen bond (N-H···O=C)
Co-crystalBenzoic AcidHydrogen bond (N···H-O)

Derivatization for Enhanced Analytical Detection

For quantitative analysis using techniques like High-Performance Liquid Chromatography (HPLC), derivatization is often necessary, especially when the analyte lacks a strong chromophore for UV-Vis detection. While the pyridine ring provides some UV absorbance, its molar absorptivity may be insufficient for detecting trace amounts.

To enhance UV detection, the secondary nitrogen of the piperazine ring can be reacted with a derivatizing agent that contains a highly conjugated system (a chromophore). This reaction covalently attaches the chromophore to the analyte, significantly increasing its UV absorbance and thus the sensitivity of the analytical method. jocpr.comresearchgate.net

A widely used derivatizing agent for secondary amines is 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl). jocpr.comresearchgate.net The reaction involves the nucleophilic substitution of the chloride on the NBD-Cl molecule by the secondary amine of the piperazine, forming a highly colored and fluorescent derivative that can be detected at very low concentrations. researchgate.net

Table 3: Common Derivatization Reactions for UV Detection of Piperazines

Derivatizing AgentChemical NameFunctional Group TargetedResulting Chromophore
NBD-Cl4-chloro-7-nitrobenzofuranSecondary amineNitrobenzofuran
Dansyl Chloride5-(Dimethylamino)naphthalene-1-sulfonyl chlorideSecondary amineDansyl group
BenzaldehydeBenzaldehydePrimary/Secondary amine (forming imine/enamine)Benzylidene group

Generation of Scaffold-Based Analogs for Structure-Activity Relationship (SAR) Studies

This compound serves as a versatile scaffold for generating libraries of analogs to explore structure-activity relationships (SAR). SAR studies are fundamental in medicinal chemistry to optimize the potency, selectivity, and pharmacokinetic properties of a lead compound. mdpi.com Modifications can be systematically made at three main positions: the piperazine ring, the pyridine ring, and the methylene (B1212753) linker.

Piperazine Ring Modification (N4): The secondary amine is the most common site for modification. A wide variety of acyl, alkyl, and sulfonyl groups can be introduced to probe the effects of steric bulk, lipophilicity, and hydrogen bonding capacity on biological activity. nih.govresearchgate.net

Pyridine Ring Modification: Substituents can be introduced onto the pyridine ring to alter its electronic properties and interaction with biological targets. For example, introducing electron-donating groups (e.g., -OCH₃) or electron-withdrawing groups (e.g., -Cl, -CF₃) at the C3, C4, C5, or C6 positions can modulate the ring's basicity and potential for π-stacking or hydrogen bonding interactions. nih.govmdpi.com

Scaffold and Linker Modification: More complex analogs can be synthesized by replacing the pyridine ring with other heterocycles (e.g., pyrimidine, pyrazine) or by altering the methylene linker between the two rings. rsc.orgnih.gov

This systematic derivatization allows researchers to build a comprehensive understanding of how different structural features contribute to the molecule's biological activity. researchgate.net

Table 4: Strategies for Generating Analogs for SAR Studies

Modification SiteStrategyExample of Introduced GroupPurpose
Piperazine N4AcylationBenzoyl groupExplore amide interactions, lipophilicity
Piperazine N4AlkylationCyclopropylmethyl groupProbe steric tolerance, basicity
Pyridine RingSubstitution4-Chloro groupModify electronics, introduce halogen bond
Pyridine RingSubstitution5-Methoxy groupAlter hydrogen bonding, electronics

Applications in Advanced Chemical and Materials Sciences

Role as a Privileged Scaffold in Organic Synthesis

In the field of medicinal chemistry and organic synthesis, certain molecular frameworks are termed "privileged scaffolds" due to their ability to serve as a basis for the development of ligands for multiple, distinct biological targets. nih.gov The 1-Methyl-4-(pyridin-2-ylmethyl)piperazine structure incorporates two such recognized motifs: the pyridine (B92270) ring and the piperazine (B1678402) ring. mdpi.comresearchgate.net

The piperazine ring is a ubiquitous structural element in a multitude of approved pharmaceutical agents, valued for its favorable physicochemical properties such as aqueous solubility and basicity. nih.gov Its presence can modulate the pharmacokinetic and pharmacodynamic profiles of a drug candidate. nih.gov Piperazine derivatives are considered privileged pharmacophores with wide-ranging therapeutic applications, including anticancer and anxiolytic agents. researchgate.net Similarly, the pyridine nucleus is an attractive and privileged scaffold found in numerous natural and synthetic compounds with significant biological activity. mdpi.com

The combination of these two scaffolds in this compound results in a versatile template for creating diverse chemical libraries. The specific arrangement of nitrogen atoms—the aromatic pyridine nitrogen, the tertiary amine of the methylpiperazine, and the adjacent piperazine nitrogen—provides multiple points for interaction with biological macromolecules, such as enzymes and receptors. This makes the pyridinylpiperazine core a valuable starting point in drug discovery, particularly for agents targeting the central nervous system. chemimpex.comchemimpex.com For instance, derivatives of the related 1-(3-nitropyridin-2-yl)piperazine (B1350711) have been synthesized and identified as potent urease inhibitors, demonstrating the utility of this scaffold in developing enzyme-modulating compounds. nih.gov

Table 1: Examples of Privileged Scaffolds and Their Applications

Scaffold Key Features Therapeutic Areas
Piperazine Six-membered N-heterocycle, good solubility and basicity, versatile substitution patterns. researchgate.netnih.gov Oncology, Psychiatry, Allergy. researchgate.net
Pyridine Aromatic N-heterocycle, hydrogen bonding capability, metal coordination. mdpi.com Vitamins, Cardiovascular, Anti-inflammatory.
Benzodiazepine Fused diazepine (B8756704) and benzene (B151609) rings, CNS activity. nih.gov Anxiolytics, Sedatives, Anticonvulsants.
2-Arylindole Indole nucleus with an aryl substituent, G-protein-coupled-receptor (GPCR) affinity. nih.gov Serotonin receptor ligands. nih.gov

Utilization as a Building Block for Complex Organic Molecules

The chemical reactivity and structural features of this compound make it an important intermediate and building block in multi-step organic synthesis. chemimpex.com Its piperazine nitrogen atoms can be readily functionalized, allowing for the construction of more elaborate molecular architectures.

While this specific compound is a valuable synthetic intermediate, a closely related analog, 1-Methyl-4-(piperidin-4-yl)-piperazine, highlights the significance of this class of molecules as foundational components. This analog is a critical building block in the synthesis of Brigatinib, an approved targeted therapy for certain types of non-small cell lung cancer. nbinno.commdpi.com This demonstrates how such piperazine derivatives serve as indispensable intermediates in the production of advanced therapeutics. nbinno.com

The synthetic utility is often derived from the nucleophilicity of the secondary amine in the piperazine ring (if the methyl group were absent) or the potential for substitution on the pyridine ring. For example, in the synthesis of urease inhibitors, 1-(3-nitropyridin-2-yl)piperazine serves as the core upon which N-arylacetamide and N-arylpropanamide side chains are appended via nucleophilic substitution reactions. nih.gov This modular approach, starting with a core pyridinylpiperazine building block, enables the systematic exploration of structure-activity relationships in drug development.

Design and Synthesis of Ligands for Metal Coordination

The structure of this compound contains multiple nitrogen donor atoms, making it an excellent candidate for use as a ligand in coordination chemistry. chemimpex.combiointerfaceresearch.com Both the pyridine and piperazine moieties are well-established coordinating agents for a wide variety of transition metal ions. mdpi.comrsc.org The pyridine nitrogen provides a soft, aromatic N-donor site, while the piperazine nitrogens offer more flexible, basic sp³-hybridized donor sites. This combination allows the molecule to bind to metal centers, forming stable metal complexes. wikipedia.org The ability to form such complexes is a key feature that underpins its use in catalysis and materials science. chemimpex.com

This compound can function as a bidentate ligand, coordinating to a metal center through the pyridine nitrogen and the distal nitrogen of the piperazine ring (N4), forming a stable chelate ring. The design of multidentate ligands is a cornerstone of coordination chemistry, as these ligands typically form more thermodynamically stable complexes compared to their monodentate counterparts.

Researchers have extensively used the piperazine core to construct more complex multidentate ligands. A prominent example is the synthesis of symmetrical tetradentate N-donor ligands like 1,4-bis[(2-pyridinyl)methyl]piperazine. mdpi.com In this related ligand, a pyridinylmethyl group is attached to each of the piperazine nitrogens, creating a molecule capable of enveloping a metal ion. Copper(II) complexes of this and similar piperazine-based tetradentate ligands have been synthesized and characterized, showcasing the versatility of the piperazine scaffold in creating specific coordination environments for metal ions. mdpi.com These studies confirm that the pyridinylmethylpiperazine framework is highly effective for designing multidentate ligand architectures.

Transition metal complexes containing pyridine ligands have found broad application in catalysis, for example in hydrogenation reactions. wikipedia.org While specific catalytic applications of this compound complexes are not extensively documented, its structural features suggest significant potential in this area. By acting as a ligand, it can be used to modulate the steric and electronic properties of a catalytically active metal center.

The combination of a sterically accessible pyridine N-donor and a flexible piperazine unit could be advantageous in designing catalysts for various organic transformations. Piperazine-based metal complexes have been successfully used in the field of catalysis and in the construction of metal-organic frameworks (MOFs). rsc.org The specific geometry and electronic environment enforced by the this compound ligand upon coordination to a metal could influence the selectivity and efficiency of catalytic processes such as cross-coupling reactions, oxidations, or reductions.

Macrocyclic ligands—large cyclic molecules with multiple donor atoms—are known for their ability to selectively bind metal ions, often with very high stability. The incorporation of both pyridine and piperazine units into a macrocyclic framework is a proven strategy for creating potent metal-binding receptors. nih.gov Such macrocycles are investigated for various applications, including their use as contrast agents in magnetic resonance imaging (MRI), where the stability and kinetic inertness of the metal complex are paramount. nih.gov

Development of Chemical Sensors and Probes

Chemical sensors are devices that detect and respond to a specific chemical analyte with a measurable signal. Many optical and electrochemical sensors are based on the interaction between an analyte and a receptor molecule that contains a signaling unit. The strong metal-coordinating properties of this compound suggest its potential for use in the development of chemical sensors, particularly for the detection of metal ions.

The principle relies on a change in the physical properties of the molecule or its metal complex upon binding to a target analyte. For example, a metal complex of this ligand could be designed to exhibit a specific color (via UV-Vis absorption) or fluorescence. If the binding of a target analyte to this complex causes a change in the coordination environment of the metal, it could lead to a detectable change in its color or fluorescence intensity. This mechanism is the basis for many colorimetric or fluorescent sensors. The use of pyridine-containing ligands, such as 4-(2-pyridylazo) resorcinol, in optical sensors for the detection of copper(II) ions has been demonstrated, validating the utility of the pyridyl group as a component in sensor design. mdpi.com Therefore, this compound represents a promising platform for the rational design of new chemical sensors and probes.

Fluorometric Sensing Mechanisms (e.g., Photo-induced Electron Transfer)

The this compound moiety can be incorporated into larger molecular frameworks to create fluorescent sensors. A key mechanism underpinning the function of such sensors is Photo-induced Electron Transfer (PET). In a typical PET sensor, the piperazine nitrogen atom can act as an electron donor, quenching the fluorescence of a nearby fluorophore.

This process is exemplified in systems where a similar piperazine-pyridine structure is linked to a fluorophore like 1,8-naphthalimide. In its ground state, the lone pair of electrons on the piperazine nitrogen can be transferred to the excited state of the fluorophore upon irradiation, a process which deactivates the fluorophore and results in low fluorescence emission. However, in the presence of certain analytes, such as protons (H+), the piperazine nitrogen is protonated. This protonation inhibits the PET process, leading to a significant increase in fluorescence intensity, effectively turning the sensor "on". This pH-dependent fluorescence response makes such compounds potential candidates for pH sensing applications in various chemical and biological systems.

The efficiency of such a PET-based sensor is contingent on the interplay between the electron-donating ability of the piperazine group and the electron-accepting nature of the attached fluorophore. The pyridinylmethyl group can also influence the electronic properties of the piperazine ring, thereby modulating the PET process.

Selective Ion Recognition (e.g., Heavy Metal Ions)

The presence of multiple nitrogen atoms in this compound makes it an effective ligand for the coordination of metal ions. This property is particularly relevant for the development of sensors for heavy metal ions, which are of significant environmental and biological concern.

When integrated into a fluorescent sensor molecule, the binding of a metal ion to the piperazine and/or pyridine nitrogen atoms can disrupt the PET process, similar to the effect of protonation. This disruption results in a "turn-on" fluorescent response, signaling the presence of the metal ion. The selectivity of such a sensor is determined by the specific coordination geometry and binding affinity of the ligand for different metal ions.

For instance, a naphthalimide-based sensor incorporating a pyridin-2-ylmethyl piperazine moiety has demonstrated the ability to selectively detect heavy metal ions such as Hg²⁺ and Cu²⁺. mdpi.com The binding of these ions to the nitrogen atoms of the ligand framework modulates the fluorescence output, allowing for their detection. The specific response, including the degree of fluorescence enhancement or quenching, can vary depending on the metal ion, providing a basis for selective recognition.

The table below summarizes the potential ion recognition capabilities of sensors based on the this compound scaffold, based on analogous systems.

Analyte Sensing Mechanism Observed Response
Protons (H⁺)Inhibition of PETFluorescence "turn-on"
Mercury (II) ions (Hg²⁺)Coordination and PET modulationFluorescence change
Copper (II) ions (Cu²⁺)Coordination and PET modulationFluorescence change

Applications in Supramolecular Chemistry

While specific examples of the use of this compound in supramolecular chemistry are not extensively documented, its structural features suggest a strong potential for application in this field. Supramolecular chemistry involves the design and synthesis of complex chemical systems through non-covalent interactions.

The pyridine and piperazine moieties of the compound can participate in a variety of non-covalent interactions, including hydrogen bonding, metal coordination, and π-π stacking. These interactions are the fundamental driving forces for the self-assembly of molecules into larger, well-defined supramolecular architectures.

For example, the pyridine ring can act as a hydrogen bond acceptor, while the N-H groups in a protonated piperazine ring can act as hydrogen bond donors. Furthermore, the pyridine ring can participate in π-π stacking interactions with other aromatic systems. The nitrogen atoms of both the pyridine and piperazine rings can also coordinate to metal centers, leading to the formation of metallo-supramolecular structures. These self-assembly processes can result in the formation of discrete molecular assemblies, such as capsules or cages, or extended structures like coordination polymers and metal-organic frameworks (MOFs).

The ability of this compound to act as a versatile building block, or "tecton," in supramolecular construction opens up possibilities for the creation of novel materials with tailored properties and functions, such as porous materials for gas storage or catalysis, and functional materials for sensing and molecular recognition.

Future Research Directions and Outlook

Development of More Efficient and Sustainable Synthetic Routes

The future of synthesizing 1-Methyl-4-(pyridin-2-ylmethyl)piperazine and its derivatives is geared towards greener and more economical methodologies. Current research emphasizes moving away from traditional, often harsh, synthesis conditions that require prolonged reaction times and high temperatures.

Future synthetic strategies are expected to focus on:

Catalytic Systems: The development of novel catalysts, such as (pyridyl)phosphine-ligated ruthenium(II) or palladium-based systems, can facilitate more efficient diol-diamine couplings or aerobic oxidative cyclizations. organic-chemistry.org These methods promise higher yields under milder conditions.

Photoredox Catalysis: Visible-light-promoted reactions offer a sustainable alternative for constructing the piperazine (B1678402) ring. organic-chemistry.orgmdpi.com This approach avoids the need for high temperatures and can utilize organic photoredox catalysts, reducing reliance on potentially toxic heavy metals. mdpi.com

Alternative Energy Sources: Methodologies like microwave irradiation and ultrasonication are being explored to significantly reduce reaction times and energy consumption compared to conventional refluxing. researchgate.net For instance, syntheses that traditionally take many hours could potentially be completed in minutes. researchgate.net

Cost-Effective Starting Materials: Research into utilizing less expensive and more readily available starting materials will be crucial for the large-scale, economical production of piperazine derivatives. chemicalbook.com This aligns with the broader trend of creating more sustainable industrial chemical processes. chemicalbook.com

Synthetic ApproachPotential AdvantageRelevant Research Area
Advanced CatalysisHigher yields, milder conditions, improved selectivity.Ruthenium and Palladium-catalyzed reactions. organic-chemistry.org
Photoredox CatalysisUse of sustainable energy (light), reduced metal waste.Organic photoredox-promoted cyclizations. organic-chemistry.orgmdpi.com
Alternative EnergiesDrastic reduction in reaction time and energy input.Microwave and sonication-assisted synthesis. researchgate.net
Green Starting MaterialsLower production costs, reduced environmental impact.Cost-effective precursors and bio-based feedstocks. chemicalbook.com

Exploration of Novel Chemical Transformations Involving the Piperazine-Pyridine System

The unique structure of this compound, which combines a piperazine ring and a pyridine (B92270) moiety, offers fertile ground for exploring novel chemical transformations. Future research will likely focus on the selective functionalization of this scaffold to create a diverse range of new molecules.

Key areas for exploration include:

C-H Functionalization: Direct C-H functionalization is a powerful tool for modifying complex molecules without the need for pre-functionalized starting materials. mdpi.com Applying photoredox catalysis to achieve C-H arylation, vinylation, or alkylation on the piperazine core of the molecule could lead to the rapid synthesis of new derivatives. mdpi.com

Late-Stage Modification: Developing methods for late-stage modification is critical, particularly in drug discovery. This allows for the diversification of complex, biologically active molecules at a later step in the synthesis, enabling the efficient exploration of the structure-activity relationship. mdpi.com

Ring System Modifications: Research into reactions that modify the core heterocyclic structures, such as ring-opening or ring-expansion reactions, could yield entirely new classes of compounds. The hydrogenation of the pyridine ring to a piperidine (B6355638) ring, for example, can be achieved using various catalysts and offers a pathway to different molecular geometries and properties. nih.gov

Advanced Computational Modeling for Predictive Design

Computational chemistry is set to play an increasingly vital role in guiding the future development of molecules like this compound. Advanced modeling can predict molecular properties and interactions, saving significant time and resources in the lab.

Future computational efforts will likely involve:

Binding Mode Analysis: For applications in medicinal chemistry, molecular docking and dynamic simulations can be used to predict how derivatives of the compound will bind to biological targets, such as proteins or enzymes. rsc.org These computational studies can help identify the crucial amino acid residues involved in the interaction, guiding the design of more potent and selective ligands. rsc.org

ADME Prediction: In drug discovery, computational models are essential for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities. researchgate.net By evaluating descriptors like molecular weight, lipophilicity (ClogP), and polar surface area, researchers can prioritize the synthesis of compounds with more favorable pharmacokinetic profiles. researchgate.net

Reaction Mechanism and Catalyst Design: Computational models can elucidate complex reaction mechanisms, helping chemists to optimize conditions and design more effective catalysts for the synthesis and functionalization of the piperazine-pyridine system.

Integration with High-Throughput Screening for Materials Discovery

The combination of combinatorial synthesis and high-throughput screening (HTS) presents a powerful strategy for discovering new applications for this compound and its derivatives. HTS allows for the rapid testing of thousands of compounds for a specific property or activity. nih.gov

Future research directions include:

Biomaterials Development: By creating microarrays of polymers derived from the piperazine compound, researchers can rapidly screen for materials with optimal properties for biomedical applications, such as cell scaffolds or drug delivery vehicles. nih.gov

Drug Discovery: HTS is a cornerstone of modern drug discovery. youtube.com Large libraries of derivatives based on the this compound scaffold can be screened against various disease targets to identify potential starting points for new medicines. youtube.comnih.gov The speed and efficiency of modern robotic systems mean that millions of compounds can be tested in a matter of weeks. youtube.com

Catalyst Discovery: HTS can also be applied to screen for new catalysts. Libraries of metal complexes involving the piperazine-pyridine ligand could be rapidly evaluated for their efficacy in various chemical transformations.

Expanding Applications in Green Chemistry and Sustainable Technologies

The chemical properties of piperazine and its derivatives suggest that this compound could find applications in green chemistry and sustainable technologies.

Promising future research areas are:

Carbon Dioxide Capture: Piperazine and its derivatives have shown significant promise as solvents for post-combustion CO2 capture. mdpi.com They can exhibit higher CO2 capture capacity and greater thermal stability than current industry standards like monoethanolamine (MEA). mdpi.com Future work could investigate the efficacy and energy requirements of systems based on this compound.

Eco-Friendly Catalysis: The molecule could be used as a ligand or be immobilized onto a solid support, such as graphene oxide, to create reusable and environmentally friendly organocatalysts. researchgate.net Such catalysts can be used to promote the synthesis of other valuable chemical compounds in a sustainable manner. researchgate.net

Sustainable Materials: As a versatile chemical building block, the compound could be incorporated into the development of sustainable polymers and materials, contributing to a circular economy. bdmaee.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.